molecular formula C13H17NO B8133185 (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole CAS No. 55129-06-1

(3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole

Cat. No.: B8133185
CAS No.: 55129-06-1
M. Wt: 203.28 g/mol
InChI Key: CVRHDLHYOBFXGB-BETUJISGSA-N
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Description

(3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole is a chemical compound with a unique structure that includes a furo[3,4-c]pyrrole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of benzylamine and a suitable dihydrofuran derivative, followed by cyclization under acidic or basic conditions to form the desired furo[3,4-c]pyrrole ring system .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .

Chemical Reactions Analysis

Types of Reactions

(3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

(3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and activities .

Properties

IUPAC Name

(3aS,6aR)-5-benzyl-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-2-4-11(5-3-1)6-14-7-12-9-15-10-13(12)8-14/h1-5,12-13H,6-10H2/t12-,13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVRHDLHYOBFXGB-BETUJISGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC2CN1CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2COC[C@@H]2CN1CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30787776
Record name (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30787776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55129-06-1
Record name rel-(3aR,6aS)-Hexahydro-5-(phenylmethyl)-1H-furo[3,4-c]pyrrole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55129-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30787776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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